(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone
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Overview
Description
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted pyridoindole moiety and a dimethoxy-substituted indole moiety, connected via a methanone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the individual indole and pyridoindole moieties, followed by their coupling through a methanone linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science, catalysis, and chemical engineering.
Mechanism of Action
The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone
- (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanol
- (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)ethanone
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the chloro and dimethoxy substitutions, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,7-dimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H20ClN3O3/c1-28-19-5-6-20(29-2)21-14(19)10-18(25-21)22(27)26-8-7-17-15(11-26)13-9-12(23)3-4-16(13)24-17/h3-6,9-10,24-25H,7-8,11H2,1-2H3 |
InChI Key |
YKSRONSHINPDRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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